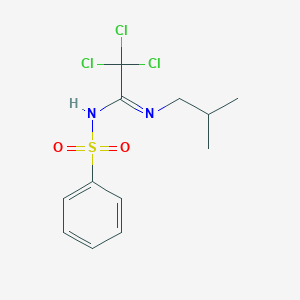![molecular formula C19H18Cl2N2O5 B284459 2-(4-Ethoxyanilino)-2-oxoethyl [(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B284459.png)
2-(4-Ethoxyanilino)-2-oxoethyl [(2,4-dichlorobenzoyl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethoxyanilino)-2-oxoethyl [(2,4-dichlorobenzoyl)amino]acetate, also known as DCAE, is a chemical compound that has been extensively studied for its potential applications in scientific research.
科学的研究の応用
2-(4-Ethoxyanilino)-2-oxoethyl [(2,4-dichlorobenzoyl)amino]acetate has been used in various scientific research applications, including as a fluorescent probe for imaging and detection of reactive oxygen species (ROS) and as a potential anticancer agent. This compound has also been studied for its potential use as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in the regulation of insulin signaling.
作用機序
The mechanism of action of 2-(4-Ethoxyanilino)-2-oxoethyl [(2,4-dichlorobenzoyl)amino]acetate as a fluorescent probe for ROS involves the oxidation of the ethoxyaniline moiety by ROS, resulting in the formation of a highly fluorescent product. As an anticancer agent, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the inhibition of NF-κB signaling. As a PTP1B inhibitor, this compound binds to the active site of the enzyme and prevents the dephosphorylation of insulin receptor substrates, leading to increased insulin signaling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high selectivity for cancer cells in vitro. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in mouse models of cancer. This compound has also been shown to improve glucose tolerance and insulin sensitivity in obese mice through its inhibition of PTP1B.
実験室実験の利点と制限
One of the main advantages of 2-(4-Ethoxyanilino)-2-oxoethyl [(2,4-dichlorobenzoyl)amino]acetate is its versatility as a fluorescent probe for ROS detection and as a potential anticancer and antidiabetic agent. However, this compound has some limitations, including its low solubility in water and its potential for non-specific binding to proteins.
将来の方向性
Future research directions for 2-(4-Ethoxyanilino)-2-oxoethyl [(2,4-dichlorobenzoyl)amino]acetate include the development of more efficient synthesis methods, the optimization of its properties as a fluorescent probe and anticancer agent, and the exploration of its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
合成法
2-(4-Ethoxyanilino)-2-oxoethyl [(2,4-dichlorobenzoyl)amino]acetate can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoyl chloride with glycine ethyl ester, followed by the reaction of the resulting intermediate with 4-ethoxyaniline. The final product is obtained after purification through column chromatography.
特性
分子式 |
C19H18Cl2N2O5 |
|---|---|
分子量 |
425.3 g/mol |
IUPAC名 |
[2-(4-ethoxyanilino)-2-oxoethyl] 2-[(2,4-dichlorobenzoyl)amino]acetate |
InChI |
InChI=1S/C19H18Cl2N2O5/c1-2-27-14-6-4-13(5-7-14)23-17(24)11-28-18(25)10-22-19(26)15-8-3-12(20)9-16(15)21/h3-9H,2,10-11H2,1H3,(H,22,26)(H,23,24) |
InChIキー |
ZAERNNBOMPGWIW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B284379.png)

![N-[2,2,2-trichloro-1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B284386.png)


![2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284392.png)
![N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284393.png)
![7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284395.png)
![5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284397.png)
![N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284399.png)
![2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284402.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284405.png)
![7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284406.png)
